molecular formula C26H21N3O4S B306712 N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

Katalognummer B306712
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: QMUZOISKKOINGY-HNXGTMCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide, also known as TZD, is a class of synthetic compounds that have been extensively studied in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, such as diabetes, cancer, and inflammation.

Wirkmechanismus

The mechanism of action of N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is not fully understood. However, studies have shown that this compound can activate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that plays a key role in glucose and lipid metabolism. The activation of PPAR-gamma leads to the induction of genes involved in glucose uptake and lipid metabolism, resulting in improved insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to improve insulin sensitivity, lower blood glucose levels, and decrease inflammation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide in lab experiments is its ability to activate PPAR-gamma, which plays a key role in glucose and lipid metabolism. This makes this compound a useful tool for studying the mechanisms of glucose and lipid metabolism. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide. One area of research is the development of new this compound derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of active research.

Synthesemethoden

The synthesis of N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves the reaction between 2-aminobenzophenone and thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of 5-(4-acetylamino) benzylidene-2,4-thiazolidinedione, which is further reacted with 2-methoxybenzaldehyde to produce this compound.

Wissenschaftliche Forschungsanwendungen

N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic benefits. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been used to treat various diseases, such as diabetes, cancer, and inflammation. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Eigenschaften

Molekularformel

C26H21N3O4S

Molekulargewicht

471.5 g/mol

IUPAC-Name

N-[(5E)-5-[(4-acetamidophenyl)methylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C26H21N3O4S/c1-17(30)27-20-14-12-18(13-15-20)16-23-25(32)29(21-10-6-7-11-22(21)33-2)26(34-23)28-24(31)19-8-4-3-5-9-19/h3-16H,1-2H3,(H,27,30)/b23-16+,28-26?

InChI-Schlüssel

QMUZOISKKOINGY-HNXGTMCTSA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4OC

SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4OC

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.